3-(4-Methylpiperazin-1-yl)benzoic acid
Overview
Description
“3-(4-Methylpiperazin-1-yl)benzoic acid” is an organic compound with the CAS number 215309-01-6 . It is used in laboratory chemicals . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “3-(4-Methylpiperazin-1-yl)benzoic acid” involves the use of 1-Methylpiperazine and 4-Formylbenzoic acid . In the synthesis of imatinib, a drug used in the treatment of chronic myelogenous leukemia (CML), this compound is used as an intermediate .Molecular Structure Analysis
The molecular formula of “3-(4-Methylpiperazin-1-yl)benzoic acid” is C12H16N2O2 . The molecular weight is 220.27 .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of imatinib, an anticancer drug . The synthesis involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.27 . It is a solid at room temperature . The density is 1.188g/cm³ . The melting point is 187-190 °C, and the boiling point is 400.2°C at 760 mmHg . The compound is soluble in organic solvents such as ethanol and dichloromethane, and slightly soluble in water .Scientific Research Applications
DNA Binding and Cellular Applications
3-(4-Methylpiperazin-1-yl)benzoic acid and its analogues, such as the synthetic dye Hoechst 33258, are known for their strong affinity to the minor groove of double-stranded B-DNA, with a specificity for AT-rich sequences. This property has made Hoechst dyes valuable tools in cellular biology for applications including chromosome and nuclear staining, flow cytometry for DNA content analysis, and the study of plant chromosomes. Additionally, Hoechst analogues have been explored for their potential as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and investigations into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Gut Health Regulation
Benzoic acid derivatives, including 3-(4-Methylpiperazin-1-yl)benzoic acid, have demonstrated regulatory effects on gut functions. These compounds, known for their antibacterial and antifungal properties, have been shown to improve growth and health through the promotion of gut functions such as digestion, absorption, and barrier integrity. Studies utilizing piglet models and porcine intestinal epithelial cells suggest that appropriate levels of benzoic acid derivatives can enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota, although excessive administration may harm gut health. The detailed mechanisms behind the regulation of some intestinal physiological functions by these compounds remain to be fully understood (Mao et al., 2019).
Antipsychotic Potential
Derivatives of 3-(4-Methylpiperazin-1-yl)benzoic acid, such as JL13, have shown potential as atypical antipsychotic drugs. JL13 has been compared favorably to clozapine, a well-known antipsychotic, in preclinical studies. Like clozapine, JL13 does not induce catalepsy nor antagonize apomorphine-induced stereotypy but effectively antagonizes apomorphine-induced climbing in rodents. Its activity profile in various behavioral tests suggests a potential for treating conditions like schizophrenia without the significant motor side effects associated with many traditional antipsychotics (Bruhwyler et al., 1997).
Environmental and Toxicological Studies
Environmental and toxicological research has explored the degradation pathways and by-products of compounds like acetaminophen, which share structural similarities with 3-(4-Methylpiperazin-1-yl)benzoic acid. Advanced oxidation processes (AOPs) have been employed to treat these compounds in aqueous media, leading to various by-products. Understanding the degradation pathways and the toxicity of these by-products is crucial for assessing environmental risks and enhancing treatment methods (Qutob et al., 2022).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALATUFUWLWCQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406300 | |
Record name | 3-(4-Methylpiperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)benzoic acid | |
CAS RN |
215309-01-6 | |
Record name | 3-(4-Methyl-1-piperazinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215309-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylpiperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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